molecular formula C19H17ClN2O3 B3035147 [(Z)-[1-[(4-Methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloropropanoate CAS No. 303149-61-3

[(Z)-[1-[(4-Methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloropropanoate

Cat. No. B3035147
CAS RN: 303149-61-3
M. Wt: 356.8 g/mol
InChI Key: DADPNIPLEYBOTE-FXBPSFAMSA-N
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Description

[(Z)-[1-[(4-Methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloropropanoate, commonly referred to as Z-MPMCI, is an organochlorine compound used in a wide range of scientific research applications. It is a synthetic compound that is composed of a 2-chloropropanoate ester and a substituted indole. This compound is used in laboratories to investigate the biochemical and physiological effects of various compounds and to study the mechanisms of action of drugs. Z-MPMCI is a useful tool for research due to its ability to act as a ligand for various proteins and receptors.

Scientific Research Applications

Biologically Active Compound Research

Extensive studies have been conducted in the field of hetarylcarboxylic acids, particularly 2-oxaindolineacetic acids, revealing that derivatives of 2-oxoindoline, including natural alkaloids and synthetic drugs, are prospective for searching active and harmless medicines. The pharmacological research of derivatives indicates high nootropic activity in substances containing amino acid esters moieties (Altukhov, 2014).

Potential Inhibitors of Mycolic Acid Biosynthesis

(Z)-Tetracos-5-enoic acid, a key intermediate in myocobacterial mycolic acids biosynthesis, has analogues like methyl 4-(2-octadecylcyclopropen-1-yl)butanoate which act as inhibitors of mycolic acid biosynthesis. Related analogues have been synthesized, and their synthesis involved protection of the cyclopropene ring for oxidation of an alcohol to a carboxylic acid, followed by deprotection using activated zinc (Hartmann et al., 1994).

Synthesis of Acetic Acid Derivatives

Efficient reactions between 3-(2-Iodophenyl)-3-oxopropanoic acid derivatives and various terminal alkynes, in the presence of catalytic amounts of dichlorobis(triphenylphosphine)palladium and copper(I) iodide, yielded (Z)-2-[(Z)-3-alkylideneisobenzofuran-1(3H)-ylidene]acetic acid derivatives (Kobayashi et al., 2008).

Antimicrobial Activity Studies

6-Chloro-3-((2-oxo-5-phenylfuran-3(2H)-ylidene)methyl)-4H-chromen-4-one was used to construct N-heterocycles and their in vitro antibacterial and antifungal activities were screened, revealing some compounds exhibiting promising antimicrobial activities (Ramadan & El‐Helw, 2018).

Green Synthesis and Molecular Modeling for Cancer Treatment

Novel α-aminophosphonate derivatives coupled with indole-2,3-dione moieties were synthesized using Kabachnik-Fields reactions with ceric ammonium nitrate as a green catalyst. These derivatives showed in vitro anticancer activity against various human cancer cell lines. Docking studies indicate good binding with tyrosine kinase and microtubules, making them potential dual inhibitors (Tiwari et al., 2018).

properties

IUPAC Name

[(Z)-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloropropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c1-12-7-9-14(10-8-12)11-22-16-6-4-3-5-15(16)17(18(22)23)21-25-19(24)13(2)20/h3-10,13H,11H2,1-2H3/b21-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADPNIPLEYBOTE-FXBPSFAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=NOC(=O)C(C)Cl)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3/C(=N/OC(=O)C(C)Cl)/C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Z)-[1-[(4-Methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloropropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(Z)-[1-[(4-Methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloropropanoate
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[(Z)-[1-[(4-Methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloropropanoate
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[(Z)-[1-[(4-Methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloropropanoate
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[(Z)-[1-[(4-Methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloropropanoate
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[(Z)-[1-[(4-Methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloropropanoate
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[(Z)-[1-[(4-Methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloropropanoate

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